(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid (S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514938
InChI: InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C26H31NO4
Molecular Weight: 421.5 g/mol

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid

CAS No.:

Cat. No.: VC16514938

Molecular Formula: C26H31NO4

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Fmoc-amino)-5-cyclohexylpentanoic Acid -

Specification

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
IUPAC Name 5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)
Standard InChI Key YDXWZVLKKWJUMU-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, reflects its bifunctional design:

  • Fmoc group: A photolabile protecting group attached to the alpha-amino nitrogen, ensuring selective deprotection under mild basic conditions (e.g., piperidine).

  • Cyclohexyl side chain: A six-membered aliphatic ring at the fifth carbon of the pentanoic acid backbone, conferring rigidity and lipophilicity .

  • Carboxylic acid terminus: Enables peptide bond formation via activation reagents like HBTU or DIC.

The stereochemistry is defined by the (S)-configuration at the chiral center, critical for maintaining peptide secondary structures . The canonical SMILES string, C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, and InChIKey YDXWZVLKKWJUMU-UHFFFAOYSA-N provide unambiguous structural identification .

Physicochemical Characteristics

Key properties include:

PropertyValueRelevance
Molecular Weight421.5 g/molDetermines molarity in synthesis
XLogP36.7High lipophilicity
Rotatable Bond Count9Flexibility in peptide conformations
Topological Polar SA75.6 ŲModerate solubility in organic solvents
Hydrogen Bond Donors2Facilitates crystallinity

Synthesis and Chemical Reactivity

Synthetic Protocol

The synthesis involves sequential protection and coupling steps:

  • Amino Protection: Reacting the parent amino acid with Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF), using diisopropylethylamine (DIPEA) as a base. The Fmoc group installs at the alpha-amino position with >95% yield.

  • Side Chain Incorporation: Introducing the cyclohexyl group via alkylation of norvaline precursors, followed by purification via reverse-phase HPLC .

Deprotection and Stability

The Fmoc group is removed using 20% piperidine in DMF, leaving the amino group free for subsequent couplings. The cyclohexyl side chain remains inert under these conditions, ensuring synthetic fidelity .

Applications in Peptide Synthesis

SPPS Compatibility

The compound’s primary use lies in Fmoc-based SPPS, where it serves as a building block for hydrophobic peptide segments. Its stability under basic conditions prevents premature deprotection, while the cyclohexyl group:

  • Enhances resistance to proteolytic degradation in therapeutic peptides .

  • Facilitates transmembrane delivery in cell-penetrating peptides .

Case Study: Antimicrobial Peptides

Incorporating this residue into amphipathic peptides has shown improved bactericidal activity against Gram-positive pathogens, likely due to enhanced membrane disruption .

Comparative Analysis with Analogues

Side Chain Modifications

Replacing the cyclohexyl group with linear alkyl chains (e.g., pentyl) reduces conformational stability, as evidenced by circular dichroism studies . Conversely, aromatic side chains (e.g., phenyl) increase π-π stacking but may induce cytotoxicity .

Protecting Group Alternatives

Compared to Boc (tert-butoxycarbonyl) protection, Fmoc offers milder deprotection conditions, preserving acid-labile side chains like Trp or Asp.

Research Implications and Future Directions

Drug Discovery

The cyclohexyl moiety’s role in modulating peptide-receptor interactions warrants exploration in GPCR-targeted therapeutics .

Bioconjugation

Functionalizing the carboxylic acid terminus with fluorescent tags or PEG chains could enable tracking or prolong half-life in vivo.

Computational Modeling

Molecular dynamics simulations may predict optimal peptide sequences incorporating this residue for enhanced bioavailability .

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